N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
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Overview
Description
N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics . This interaction can inhibit the activity of specific enzymes, leading to its pharmacological effects .
Comparison with Similar Compounds
N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is unique due to its fused triazole and thiadiazole rings. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different fusion patterns of the triazole and thiadiazine rings.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with a distinct fusion pattern.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: This variant also differs in the arrangement of the triazole and thiadiazole rings.
These similar compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development .
Properties
Molecular Formula |
C13H15N5S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C13H15N5S2/c1-17(2)10-6-4-5-9(7-10)12-16-18-11(8-19-3)14-15-13(18)20-12/h4-7H,8H2,1-3H3 |
InChI Key |
JRHBTLZJIWZVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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